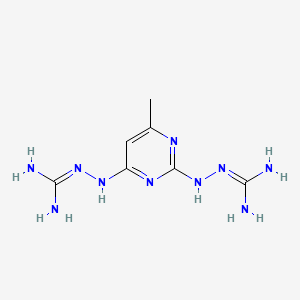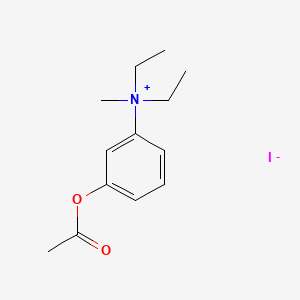
3-Acetoxyphenyldiethylmethylammonium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetoxyphenyldiethylmethylammonium iodide is a quaternary ammonium compound characterized by the presence of an acetoxy group attached to a phenyl ring, which is further bonded to a diethylmethylammonium group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetoxyphenyldiethylmethylammonium iodide typically involves the following steps:
Acetylation: The phenol group of 3-hydroxyphenyl is acetylated using acetic anhydride in the presence of a catalyst such as pyridine to form 3-acetoxyphenyl.
Quaternization: The 3-acetoxyphenyl compound is then reacted with diethylmethylamine and methyl iodide under reflux conditions to form the quaternary ammonium iodide salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to ensure efficient mixing and reaction control.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Acetoxyphenyldiethylmethylammonium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles such as chloride, bromide, or hydroxide.
Hydrolysis: The acetoxy group can be hydrolyzed to form the corresponding phenol.
Oxidation: The phenyl ring can undergo oxidation reactions to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium chloride or sodium hydroxide in aqueous or alcoholic solutions.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Nucleophilic Substitution: Formation of substituted quaternary ammonium salts.
Hydrolysis: Formation of 3-hydroxyphenyldiethylmethylammonium iodide.
Oxidation: Formation of quinones or other oxidized phenyl derivatives.
Scientific Research Applications
3-Acetoxyphenyldiethylmethylammonium iodide has several scientific research applications, including:
Organic Synthesis: Used as a phase-transfer catalyst in various organic reactions.
Medicinal Chemistry: Investigated for its potential as an antimicrobial or antifungal agent.
Materials Science: Used in the preparation of ionic liquids and other advanced materials.
Biological Studies: Studied for its interactions with biological membranes and potential as a drug delivery agent.
Mechanism of Action
The mechanism of action of 3-Acetoxyphenyldiethylmethylammonium iodide involves:
Interaction with Biological Membranes: The compound can interact with lipid bilayers, affecting membrane permeability and function.
Enzyme Inhibition: It may inhibit certain enzymes by binding to their active sites or altering their structure.
Ion Transport: The quaternary ammonium group can facilitate ion transport across membranes, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Phenethylammonium iodide: Used in perovskite solar cells.
Methylammonium iodide: A precursor for halide perovskites in solar cells.
Echothiophate iodide: A cholinesterase inhibitor used in ophthalmic preparations.
Uniqueness
3-Acetoxyphenyldiethylmethylammonium iodide is unique due to its specific structure, which combines an acetoxy group with a quaternary ammonium ion. This combination imparts distinct chemical and biological properties, making it valuable for specialized applications in organic synthesis, medicinal chemistry, and materials science.
Properties
CAS No. |
17579-39-4 |
|---|---|
Molecular Formula |
C13H20INO2 |
Molecular Weight |
349.21 g/mol |
IUPAC Name |
(3-acetyloxyphenyl)-diethyl-methylazanium;iodide |
InChI |
InChI=1S/C13H20NO2.HI/c1-5-14(4,6-2)12-8-7-9-13(10-12)16-11(3)15;/h7-10H,5-6H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
CHYYNAHGXXLTHP-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](C)(CC)C1=CC(=CC=C1)OC(=O)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6R,7R)-3-[(acetyloxy)methyl]-8-oxo-7-[2-(thiophen-3-yl)acetamido]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13735172.png)
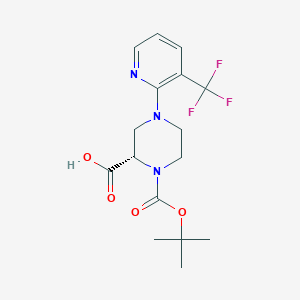
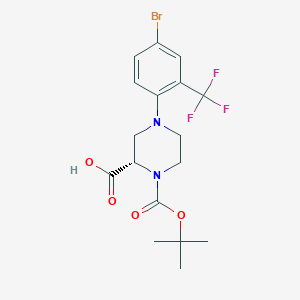
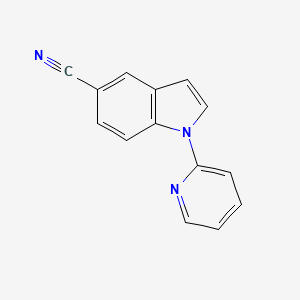


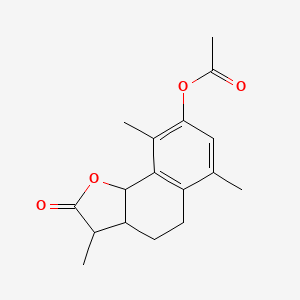
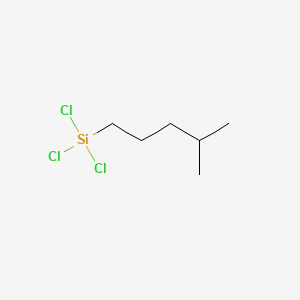
![4-[(3R,10S,12S,13R,17R)-3,12-dihydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B13735229.png)
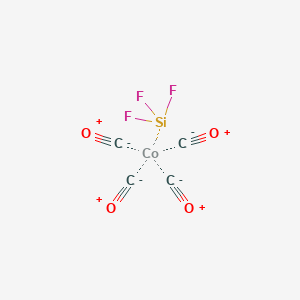
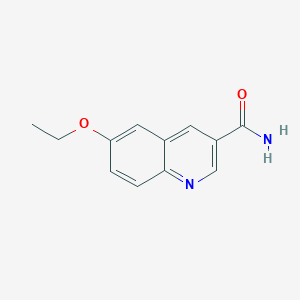
![[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methanol](/img/structure/B13735250.png)

